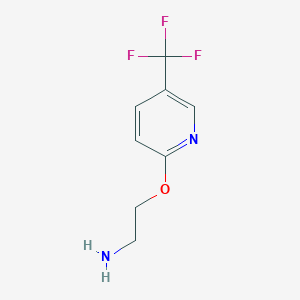

2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOORKHHZQWMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Precursor Synthesis and Functional Group Introduction

The synthesis of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine typically begins with functionalized pyridine intermediates. A common precursor is 2-chloro-5-(trifluoromethyl)pyridine (CAS: 74784-70-6), which serves as a scaffold for subsequent etherification. Alternative routes utilize 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7), where selective substitution at the 2-position is achieved via nucleophilic aromatic substitution (NAS).

The trifluoromethyl group is often introduced early in the synthesis. For example, 2-chloro-5-(trichloromethyl)pyridine undergoes fluorination using anhydrous hydrogen fluoride (HF) at elevated temperatures (170°C) to yield the trifluoromethyl derivative. Catalysts such as antimony trichloride (SbCl₃) enhance reaction efficiency, reducing side products like polychlorinated byproducts.

Etherification Strategies

Introducing the aminoethoxy group requires careful optimization to avoid side reactions. Two primary approaches dominate:

Nucleophilic Substitution

In this method, 2-chloro-5-(trifluoromethyl)pyridine reacts with 2-aminoethanol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or DMSO). The reaction proceeds via an SNAr mechanism, where the chloride leaving group is displaced by the alkoxide intermediate. Typical conditions involve heating at 80–100°C for 12–24 hours.

Yields range from 60% to 85%, depending on the purity of starting materials and reaction stoichiometry.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers improved regioselectivity. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 2-hydroxy-5-(trifluoromethyl)pyridine couples with 2-aminoethanol. This method avoids harsh bases but requires anhydrous conditions and stoichiometric reagents.

Final Product Isolation and Salt Formation

The free base form of this compound is often converted to its hydrochloride salt for stability. This involves treating the product with hydrochloric acid (HCl) in an ether or ethanol solvent, followed by recrystallization.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst significantly impacts yield and purity. For fluorination steps, SbCl₃ reduces reaction times from 24 hours to 8–12 hours while maintaining selectivity >95%. Solvent selection also plays a critical role:

Temperature and Pressure Control

Exothermic reactions, such as HF-mediated fluorination, require precise temperature control. Continuous flow reactors mitigate thermal runaway risks, enabling scalable production with yields exceeding 90%. For example, a flow system operating at 170°C and 20 bar pressure achieves full conversion of 2-chloro-5-(trichloromethyl)pyridine to the trifluoromethyl derivative.

Advanced Techniques and Innovations

Continuous Flow Chemistry

Recent advancements leverage continuous flow systems to streamline multi-step syntheses. By integrating fluorination and etherification in a single reactor setup, researchers reduce intermediate isolation steps and improve throughput. A representative protocol involves:

-

Fluorination module : HF gas is introduced into a heated reactor containing 2-chloro-5-(trichloromethyl)pyridine.

-

Etherification module : The trifluoromethyl intermediate reacts with 2-aminoethanol under basic conditions.

-

In-line purification : Scavenger resins remove excess HF and chloride byproducts.

This approach achieves an overall yield of 78% with a purity >99%, as validated by HPLC.

Immobilized Catalysts

Heterogeneous catalysts, such as palladium-supported resins, enable reagent recycling and reduce metal leaching. In one study, a TentaGel-bound palladium complex facilitated Suzuki-Miyaura coupling to introduce aryl ether groups, though adaptation for aminoethoxy moieties remains exploratory.

Analytical Characterization

Structural Confirmation

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or other nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The incorporation of the trifluoromethyl group enhances the compound's biological activity and stability. The following general synthetic pathway can be outlined:

- Starting Material : 5-bromo-2-pyridinecarboxylic acid.

- Reagents : Trifluoroacetic anhydride, amines, and coupling agents.

- Conditions : The reaction is usually conducted under reflux conditions in solvents like dimethylformamide or acetonitrile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound exhibits potent activity against both gram-positive and gram-negative bacteria, as well as fungi.

- Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Insecticidal Activity

The compound has shown promise as an insecticide, particularly in agricultural settings. Its effectiveness against common pests can be summarized as follows:

- Table 2: Insecticidal Activity

| Insect Species | LC50 (µg/mL) |

|---|---|

| Spodoptera frugiperda | 50 |

| Mythimna separata | 75 |

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential in treating conditions such as cancer and bacterial infections.

- Case Study: Anticancer Activity

In a recent study, derivatives of this compound were tested for their anticancer properties against several cancer cell lines, including:

- Table 3: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 0.5 |

| HCT116 (colon cancer) | 0.3 |

| A549 (lung cancer) | 0.4 |

Wirkmechanismus

The mechanism of action of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Aryl-Substituted Derivatives

- 2-(p-Tolyl)-5-(trifluoromethyl)pyridine (3oa) Structure: Aryl group (p-tolyl) at the 2-position. Synthesis: Synthesized via transition-metal-free desulfinative cross-coupling with sodium sulfinates, yielding 83% . Properties: Lower polarity compared to the aminoethoxy derivative due to the hydrophobic tolyl group.

- 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (28) Structure: Bromophenoxy group at the 2-position. Synthesis: Prepared from 2-iodo-5-(trifluoromethyl)pyridine with a 99% yield via nucleophilic aromatic substitution .

Ether-Linked Substituents

- 5-(Trifluoroethoxy)pyridin-2-amine Structure: Trifluoroethoxy group (-OCH₂CF₃) at the 5-position. Properties: The electron-withdrawing CF₃ group reduces basicity compared to the aminoethoxy derivative .

2-(4-Piperidinylethoxy)-5-(trifluoromethyl)pyridine hydrochloride

Halogen-Substituted Derivatives

2-Chloro-5-(trifluoromethyl)pyridine

- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Structure: Amino and chloro groups at the 2- and 3-positions. Reactivity: Chloro substituent allows further functionalization, while the amino group enhances solubility .

Physicochemical Properties

Biologische Aktivität

2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a trifluoromethyl group and an aminoethoxy side chain. This unique configuration may contribute to its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline associated with Alzheimer's .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound demonstrated significant improvements in cognitive function, as measured by the Morris water maze test, likely due to its AChE inhibitory activity .

- Antimicrobial Efficacy : Another study investigated the antimicrobial efficacy of the compound against clinical isolates of MRSA. The results indicated that it possesses potent antibacterial activity, with MIC values comparable to standard antibiotics like vancomycin, suggesting its potential as a therapeutic agent for resistant infections .

Research Findings

Recent research has focused on the synthesis and characterization of derivatives of this compound. Structural modifications have been explored to enhance its biological activity and selectivity towards specific targets. Molecular docking studies have suggested favorable interactions between the compound and active sites of target enzymes, providing insights into its mechanism of action .

Q & A

Basic: What are the most reliable synthetic routes for 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves functionalization of the pyridine ring. A common approach is nucleophilic substitution at the 2-position of 5-(trifluoromethyl)pyridine derivatives. For example:

- Step 1: Bromomethylation or chloromethylation of 5-(trifluoromethyl)pyridine using formaldehyde/HBr or HCl under acidic conditions .

- Step 2: Substitution of the halogen atom with 2-aminoethoxy groups via SN2 reactions, often employing potassium carbonate as a base in polar aprotic solvents (e.g., DMF) .

Optimization Strategies:

- Temperature Control: Maintain 60–80°C during substitution to balance reactivity and side-product formation.

- Purification: Use silica gel chromatography (eluent: hexane/ethyl acetate gradients) to isolate the product from unreacted starting materials .

- Yield Enhancement: Pre-activate the halogenated precursor with catalytic KI to improve leaving-group efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR:

- 1H NMR: Look for signals at δ 3.8–4.2 ppm (methylene protons of the aminoethoxy group) and δ 8.0–8.5 ppm (pyridine ring protons). The trifluoromethyl group causes splitting due to coupling with adjacent protons .

- 13C NMR: Peaks at ~120–125 ppm (CF3 carbon) and ~70 ppm (ether-linked CH2) confirm structural integrity .

- HRMS: Use electrospray ionization (ESI+) to verify the molecular ion ([M+H]+) and isotopic pattern matching for Cl/Br-containing intermediates .

Advanced: How do electronic effects of the trifluoromethyl and aminoethoxy groups influence regioselectivity in Pd-catalyzed C–H bond functionalization?

Methodological Answer:

The trifluoromethyl group is a strong electron-withdrawing group (EWG), directing C–H activation to the meta position relative to itself. The aminoethoxy group, an electron-donating group (EDG), competes for ortho/para-directing effects.

- Case Study: In Pd-catalyzed arylation (e.g., with 2,4-difluorophenyl boronic acid), regioselectivity is governed by the trifluoromethyl group, favoring arylation at the 3-position of the pyridine ring. Competing pathways due to the aminoethoxy group require ligands like XPhos to suppress undesired coordination .

- Experimental Design: Use DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites. Validate with kinetic isotopic effect (KIE) studies .

Advanced: How can researchers resolve contradictory data in biological activity assays involving this compound?

Methodological Answer:

Contradictions often arise from assay conditions or substituent interactions.

- Mechanism Clarification:

- Enzyme Binding: Use surface plasmon resonance (SPR) to quantify binding affinity to targets (e.g., kinases). Compare with analogs lacking the aminoethoxy group to isolate its contribution .

- Metabolic Stability: Perform microsomal stability assays (human liver microsomes) to assess if the trifluoromethyl group enhances stability, as observed in related pyridines .

- Data Validation:

Advanced: What strategies mitigate instability of the aminoethoxy group under acidic or oxidative conditions?

Methodological Answer:

The aminoethoxy group is prone to hydrolysis or oxidation. Mitigation approaches include:

- Protection/Deprotection:

- Introduce a tert-butoxycarbonyl (Boc) group on the amine during synthesis. Remove it post-reaction using TFA in dichloromethane .

- Stabilizing Additives:

- Add radical scavengers (e.g., BHT) in reactions involving peroxides or light .

- Alternative Solvents:

- Use anhydrous acetonitrile instead of DMF to reduce water-mediated degradation .

Advanced: How do substituent variations (e.g., replacing trifluoromethyl with difluoromethyl) affect reactivity and biological activity?

Methodological Answer:

Substituent effects are quantified via Hammett σ constants or computational models.

-

Reactivity:

Substituent σ (Hammett) Reactivity in SNAr CF3 +0.88 High CHF2 +0.34 Moderate CH3 -0.07 Low The trifluoromethyl group accelerates nucleophilic aromatic substitution (SNAr) due to its strong EWG nature .

-

Biological Impact:

- Replace CF3 with CHF2 reduces metabolic stability (logP decreases by ~0.5) but improves solubility. Validate via partition coefficient (logD) measurements .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina with crystal structures (e.g., kinase inhibitors from PDB) to model binding. The aminoethoxy group’s flexibility requires ensemble docking .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess dynamic interactions, focusing on hydrogen bonds between the amino group and Asp/F residues .

- QSAR Models: Build regression models (e.g., using MOE) correlating substituent electronegativity with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.